molecular formula C17H16BrNO3S3 B2995916 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole CAS No. 850928-43-7

4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole

Cat. No.: B2995916
CAS No.: 850928-43-7
M. Wt: 458.4
InChI Key: CBXDHZOPYZBTAF-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole is a heterocyclic compound featuring a central oxazole ring substituted with a sulfonyl group at position 4 (linked to a 4-bromophenyl moiety), an isobutylthio group at position 5, and a thiophen-2-yl group at position 2. This molecule combines multiple pharmacophoric elements, including aromatic bromine (enhancing lipophilicity and binding interactions), a sulfonyl group (contributing to polarity and hydrogen bonding), and thioether/isobutyl chains (modulating solubility and steric effects). Its synthesis likely involves sequential functionalization of the oxazole core, as evidenced by analogous protocols for related compounds (e.g., sulfonylation and thioether formation steps similar to those in and ) .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-(2-methylpropylsulfanyl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S3/c1-11(2)10-24-17-16(19-15(22-17)14-4-3-9-23-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXDHZOPYZBTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of the isobutylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure makes it a candidate for use in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Oxazole vs. Oxadiazole Derivatives

  • 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS: 330459-34-2, ): This compound replaces the oxazole core with a 1,2,4-oxadiazole ring. The oxadiazole’s additional nitrogen atom increases hydrogen-bonding capacity but reduces aromaticity compared to oxazole. Computational studies suggest oxadiazole derivatives exhibit higher dipole moments (≈5.0 D vs.

Oxazole vs. Imidazole Derivatives

  • 4-(4-Bromophenyl)-1H-imidazole-based inhibitors ():
    Replacing the oxazole ring with imidazole (as in compound 31) significantly enhances inhibitory activity against Mth IMPDHΔCBS (IC₅₀ = 0.12 µM vs. 0.48 µM for oxazole analog 33). The imidazole’s basic nitrogen facilitates stronger interactions with enzymatic active sites, highlighting the critical role of heterocycle choice .

Halogen Substitution Effects

  • 4-(4-Chlorophenyl)sulfonyl analogs ():
    Chloro-substituted derivatives (e.g., compound 4 in ) display isostructurality with bromo analogs but differ in van der Waals radii (Cl: 1.80 Å vs. Br: 1.95 Å). This substitution reduces molecular weight (ΔMW ≈ 45 g/mol) and slightly increases solubility (logP decreases by ~0.3 units). Crystal packing studies reveal chloro derivatives form tighter π-π stacking interactions due to smaller steric bulk .

Sulfonyl and Thioether Modifications

  • 4-(4-Bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole (): Replacing the isobutylthio group with a fluorobenzylthio moiety increases topological polar surface area (TPSA) from 90 Ų to 107 Ų, enhancing hydrophilicity.
  • 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (): This derivative replaces isobutylthio with an acetamide-thioether hybrid. The amide group adds hydrogen-bond donors (TPSA = 129 Ų), which may enhance target selectivity in kinase inhibition but reduce cell permeability .

Physicochemical and Computational Properties

  • Lipophilicity (logP): The target compound’s isobutylthio group contributes to a predicted logP of 5.4 (similar to ’s analog), whereas fluorobenzylthio derivatives () have logP ≈ 5.0 due to aromatic fluorine .
  • Hydrogen-Bond Acceptors (HBA): The sulfonyl and oxazole groups provide 7 HBA sites, comparable to acetamide derivatives () but higher than imidazole-based compounds (5 HBA) .

Biological Activity

The compound 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole belongs to a class of oxazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of This compound can be described as follows:

  • Molecular Formula : C16H16BrN2O2S2
  • Molecular Weight : 426.34 g/mol

This compound features a bromophenyl group, a sulfonyl moiety, and a thiophene ring, which are known to contribute to its biological activity.

Analgesic Activity

Recent studies have demonstrated the analgesic potential of oxazole derivatives. For instance, research involving similar oxazolones indicated significant analgesic effects measured through writhing and hot plate tests. In these tests, compounds with a sulfonyl group exhibited better efficacy compared to standard analgesics like celecoxib .

Table 1: Analgesic Activity Comparison

CompoundTest MethodResult (Inhibition %)Reference
4-((4-Bromophenyl)sulfonyl)...Writhing Test72%
CelecoxibWrithing Test65%
4-Methoxy OxazoloneHot Plate Test80%

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have been explored through molecular docking studies and enzyme inhibition assays. The sulfone group in the structure is known to enhance anti-inflammatory activity by inhibiting COX-2 enzymes more effectively than traditional NSAIDs .

Table 2: COX-2 Inhibition Potency

CompoundIC50 (μM)Reference
4-((4-Bromophenyl)sulfonyl)...0.024
Celecoxib0.050

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines indicate that compounds containing the diarylsulfone structure exhibit moderate to high cytotoxic effects against cancer cells. The acute toxicity studies performed on mice showed no lethal effects at tested doses, indicating a favorable safety profile .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of oxazole derivatives:

  • Study on Pain Management :
    • A compound similar to This compound was administered in a controlled environment to assess its pain-relief capabilities in chronic pain models. The results indicated significant pain reduction comparable to conventional treatments.
  • Histopathological Assessment :
    • Following administration in animal models, histopathological examinations revealed no significant adverse effects on major organs, suggesting that the compound possesses low systemic toxicity and good tolerability .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole?

Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, thioether formation, and oxazole ring cyclization. For example:

  • Sulfonylation : Introduce the 4-bromophenylsulfonyl group via reaction of 4-bromobenzenesulfonyl chloride with a thiol precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thioether formation : React the intermediate with isobutylthiol using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Oxazole cyclization : Employ phosphorus oxychloride (POCl₃) or similar agents to facilitate cyclization of precursor hydrazides or carboxamides .
    Optimization may involve adjusting reaction time (e.g., reflux for 6–12 hours), solvent choice (e.g., toluene for high-temperature stability), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can DFT and molecular dynamics (MD) simulations elucidate electronic properties and binding interactions of this compound?

Answer:

  • DFT Applications : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. For example, the electron-withdrawing sulfonyl group lowers LUMO energy, enhancing electrophilicity at the oxazole ring .
  • MD Simulations : Model interactions with biological targets (e.g., enzymes) by simulating ligand-protein binding over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to assess stability of binding poses .
  • Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data (e.g., sulfonyl S=O stretching at ~1326 cm⁻¹) to validate accuracy .

Basic: What spectroscopic techniques confirm the structure of this compound, and what key data should researchers prioritize?

Answer:

  • FT-IR : Identify sulfonyl (S=O asymmetric stretch at 1326 cm⁻¹) and thiophenyl (C-S stretch at 618 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons: δ 7.2–7.4 ppm (multiplet, 3H).
    • Isobutylthio SCH₂: δ 1.8–2.1 ppm (multiplet) .
  • UV-Vis : π→π* transitions in thiophene and oxazole rings (λmax ~252–340 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities of oxazole derivatives?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., replacing isobutylthio with methylthio may alter lipophilicity (logP) and membrane permeability .
  • Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations to minimize variability in potency assessments .

Basic: How can the 4-bromophenylsulfonyl group introduction be optimized during synthesis?

Answer:

  • Reagent Stoichiometry : Use 1.2 equivalents of 4-bromobenzenesulfonyl chloride to ensure complete reaction with thiol precursors .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
  • Workup : Quench excess sulfonyl chloride with ice-cold NaHCO₃ solution to prevent side reactions .

Advanced: What role does the thiophen-2-yl moiety play in electronic properties, and how can this be investigated?

Answer:

  • Electron Density Mapping : DFT analysis shows thiophene’s electron-rich π-system stabilizes charge-transfer interactions with oxazole .
  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating effects (e.g., thiophene E₁/₂ ~1.2 V vs. Ag/AgCl) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-S bond ~1.70 Å) to confirm conjugation with the oxazole ring .

Basic: What purification challenges arise with this compound, and which techniques are effective?

Answer:

  • Challenges : Low solubility in polar solvents due to hydrophobic isobutylthio and bromophenyl groups.
  • Solutions :
    • Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals .
    • Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for optimal separation .

Advanced: How does X-ray crystallography aid in structural determination, and what insights can it provide?

Answer:

  • Crystallization : Grow single crystals via slow evaporation of saturated acetonitrile solutions .
  • Structural Insights :
    • Confirm dihedral angles between oxazole and thiophene rings (e.g., ~15° for planar conjugation) .
    • Identify non-covalent interactions (e.g., C-H···O hydrogen bonds) influencing packing and stability .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group.
  • Moisture Control : Use desiccators with silica gel to avoid hydrolysis of the oxazole ring .

Advanced: How can molecular docking predict this compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Docking Workflow :
    • Prepare protein structure (PDB ID: 1TQN) and ligand (optimize geometry with DFT).
    • Use AutoDock Vina with Lamarckian genetic algorithm for pose sampling .
  • Key Interactions :
    • Sulfonyl oxygen forms hydrogen bonds with heme iron-coordinating residues (e.g., CYP3A4 Thr309) .
    • Thiophene π-stacking with aromatic residues (e.g., Phe304) enhances binding affinity .

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